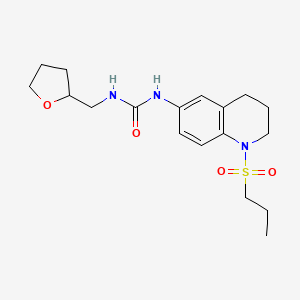
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydrochinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound. It has shown potential in various fields of research and industry due to its complex structure and reactivity. Its unique properties make it a subject of interest in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: : Forms part of polymeric structures with unique mechanical and thermal properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects on conditions like cancer and infectious diseases due to its unique mode of action.
Industry
Chemical Manufacturing: : Used in the synthesis of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves several key steps:
Starting Material Preparation: : Begin with commercially available quinoline derivatives.
Sulfonylation: : Introduce the propylsulfonyl group under controlled acidic conditions to obtain the sulfonylated intermediate.
Cyclization: : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
Tetrahydrofuran Introduction: : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
Urea Formation: : Combine the final intermediate with isocyanate to form the urea linkage.
Industrial Production Methods
While laboratory synthesis focuses on precision and purity, industrial production scales up the processes with efficient catalysts and optimized conditions to enhance yield and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic substitutions involving the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.
Reducing Agents: : Lithium aluminum hydride in dry ether.
Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.
Wirkmechanismus
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:
Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.
Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: : These share the core quinoline structure but differ in substituents, influencing their reactivity and applications.
Sulfonyl Ureas: : Differ primarily in the sulfonyl substituents and the heterocyclic components attached to the urea linkage.
Highlighting Uniqueness
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique in combining a tetrahydroquinoline with a sulfonyl urea and a tetrahydrofuran moiety, which imparts unique chemical and biological properties not typically found in similar compounds.
That's quite a fascinating compound! Anything else you'd like to dive into about it?
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














